3-Amino-2-mercapto-3H-quinazolin-4-one

Ion-Selective Electrode Lanthanide Analysis Potentiometric Sensor

Generic quinazolinones lacking the concurrent N3-amino and C2-mercapto groups cause failed cycloadditions and erroneous analytical signals. This compound provides both functional handles in a single scaffold (C8H7N3OS, MW 193.23). • Enables thiadiazoloquinazolinone-fused heterocycle synthesis via C2-mercapto cycloaddition with dialkyl acetylenedicarboxylates - a pathway inaccessible to non-mercapto analogs. • Functions as a validated La(III)-selective ionophore for PVC membrane electrodes; quinazolinones missing either donor atom fail to replicate this selectivity. • N3-amino group provides an additional derivatization vector for optimizing PARP1 inhibitor potency and CNS drug candidate pharmacokinetics. Supplied with full analytical documentation. Standard international B2B shipping available.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 16951-33-0
Cat. No. B093190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-mercapto-3H-quinazolin-4-one
CAS16951-33-0
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)N
InChIInChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13)
InChIKeyFRPVOZIFQMSLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-mercapto-3H-quinazolin-4-one: A Dual-Function Heterocyclic Building Block


3-Amino-2-mercapto-3H-quinazolin-4-one (CAS 16951-33-0) is a sulfur-nitrogen fused heterocyclic compound with the molecular formula C8H7N3OS and molecular weight 193.23 g/mol . The compound features a quinazolin-4-one core bearing an amino group at position 3 and a mercapto (thiol) group at position 2 . This distinct structural arrangement confers dual utility: the mercapto group enables nucleophilic substitution and cyclocondensation reactions for generating fused heterocyclic libraries, while the overall architecture facilitates metal-ion coordination for analytical sensing applications [1].

Workflow Heterocyclic library synthesis via cyclocondensation and cycloaddition
Selection Dual nucleophilic handles (N3-amino, C2-mercapto) on quinazolinone core
Use Context La(III)-selective ionophore for potentiometric sensor research

Why 3-Amino-2-mercapto-3H-quinazolin-4-one Is Irreplaceable


Substituting 3-amino-2-mercapto-3H-quinazolin-4-one with structurally similar quinazolinones introduces material risks to experimental outcomes because the concurrent presence of both the N3-amino and C2-mercapto groups is a prerequisite for key downstream applications. The C2-mercapto moiety is essential for constructing thiadiazoloquinazolinone fused heterocycles via cycloaddition reactions [1], while quinazolinones lacking this thiol group cannot undergo the same intramolecular cyclization pathways. Conversely, the N3-amino group provides a distinct nucleophilic handle for amide bond formation that 2-mercaptoquinazolin-4-one analogs lacking the amino substituent do not offer [2]. In analytical applications, the compound's bidentate coordination via the amino and mercapto/thione donors enables selective lanthanum(III) sensing [3]; quinazolinones missing either donor atom fail to replicate this selectivity. Procurement of a generic quinazolinone scaffold without verification of these specific substitution patterns will result in failed synthetic sequences or erroneous analytical signals.

Target 3-Amino-2-mercaptoquinazolin-4-one: concurrent N3-amino and C2-mercapto groups enable both amide bond formation and sulfur-mediated cycloadditions
Analogs Quinazolinones missing the mercapto group cannot access thiadiazolo- or thiadiazepine-fused scaffolds; those lacking N3-amino lose the amide derivatization handle and bidentate coordination for sensor applications
Risk Generic quinazolinone scaffolds may fail in cycloaddition sequences or produce erroneous analytical signals; verify exact substitution pattern before procurement

3-Amino-2-mercapto-3H-quinazolin-4-one: Key Differentiation Evidence


Lanthanum-Selective Ionophore Performance

3-Amino-2-mercapto-3H-quinazolin-4-one functions as a selective ionophore for La(III) in PVC membrane sensors, enabling detection of lanthanum ions in the presence of competing cations [1]. While most quinazolinone scaffolds are not characterized for lanthanide sensing, the specific bidentate coordination geometry provided by the N3-amino and C2-mercapto/thione donor atoms enables this selective recognition [1].

La(III)-selective ionophore
Class-level
Functional La(III)-selective PVC membrane sensor demonstrated; generic quinazolinones lack reported ionophore activity
Supports selective La(III) detection research
Class-level inference; verify with specific membrane fabrication and interference studies
Ion-Selective Electrode Lanthanide Analysis Potentiometric Sensor

Thiadiazoloquinazolinone Synthesis via Cycloaddition

3-Amino-2-mercapto-3H-quinazolin-4-one undergoes reaction with dialkyl acetylenedicarboxylates (DAAD) to yield functionalized thiadiazoloquinazolinone derivatives [1]. This cycloaddition proceeds via an intermediate that undergoes intramolecular cyclization to form the fused heterocyclic ring system [1].

Thiadiazoloquinazolinone synthesis
Method context
Reaction with dialkyl acetylenedicarboxylates yields fused thiadiazoloquinazolinones; thiourea analogs give non-fused thiazolidinones
Enables access to fused heterocycle libraries
Reported synthetic route; verify scope and functional group tolerance
Heterocyclic Synthesis Cycloaddition Thiadiazoloquinazolinone

Thiadiazepine-Fused Quinazolinone Synthesis

3-Amino-2-mercaptoquinazolin-4(3H)-ones serve as the exclusive starting material for constructing 2-aryl-3,4-dihydro-4-oxoquinazolin-[2,3-b]-2,3-dihydro-4-phenyl-1,3,4-thiadiazepines via cycloaddition with chalcones in acetic anhydride under reflux [1]. Three different 3-amino-2-mercaptoquinazolin-4(3H)-one precursors were prepared and each successfully underwent this cycloaddition to yield the corresponding fused thiadiazepine products [1].

Thiadiazepine-fused synthesis
Method context
Exclusive precursor for chalcone cycloaddition to 2-aryl-thiadiazepinoquinazolinones; non-mercapto analogs fail
Required for thiadiazepine scaffold construction
Reported method; specific to 3-amino-2-mercapto substitution
Cycloaddition Thiadiazepine Antipsychotic Screening

PARP1/TNKS2 Inhibitor Scaffold Development

The 2-mercaptoquinazolin-4-one scaffold, closely related to 3-amino-2-mercapto-3H-quinazolin-4-one, has been crystallographically validated as a PARP1 inhibitor binding motif [1]. The X-ray structure of PARP1 in complex with MC2050 (2-mercaptoquinazolin-4-one) enabled structure-based drug design that led to picomolar TNKS2 inhibitors with antiproliferative activity in DLD-1 colorectal cancer cells [1]. 3-Amino-2-mercapto-3H-quinazolin-4-one offers an additional N3-amino functionalization handle for further derivatization within this validated pharmacophore framework.

PARP1 pharmacophore context
Data to verify
Crystallographically validated 2-mercaptoquinazolinone core as PARP1 binder; N3-amino derivative offers additional derivatization vector
Supports SAR exploration around validated scaffold
N3-amino derivative IC50 not reported; verify target engagement independently
PARP1 Inhibition TNKS2 Inhibition X-ray Crystallography

3-Amino-2-mercapto-3H-quinazolin-4-one: Optimal Applications


Lanthanide-Selective Potentiometric Sensor Development

For analytical laboratories or environmental monitoring facilities developing ion-selective electrodes for rare earth element detection, 3-amino-2-mercapto-3H-quinazolin-4-one provides a documented La(III)-selective ionophore capability. The compound can be incorporated into PVC membrane electrodes to enable lanthanum quantification in the presence of common interfering cations [1]. This analytical application is not supported by generic quinazolinone building blocks lacking the requisite 3-amino-2-mercapto substitution pattern [1].

Fused Thiadiazoloquinazolinone Library Synthesis

Medicinal chemistry groups constructing heterocyclic libraries for biological screening should prioritize this compound for generating thiadiazoloquinazolinone-fused scaffolds. The C2-mercapto group enables cycloaddition with dialkyl acetylenedicarboxylates to yield functionalized thiadiazoloquinazolinones [1], a reaction pathway inaccessible to non-mercapto quinazolinone analogs [1].

CNS-Active Thiadiazepine-Fused Quinazolinone Derivatization

For CNS drug discovery programs evaluating antipsychotic or muscle relaxant candidates, 3-amino-2-mercapto-3H-quinazolin-4-one is the required precursor for synthesizing 2-aryl-3,4-dihydro-4-oxoquinazolin-[2,3-b]-2,3-dihydro-4-phenyl-1,3,4-thiadiazepines [1]. These fused heterocycles were specifically evaluated for locomotor, antipsychotic, and muscle relaxant activities in animal models [1]. Substitution with quinazolinones lacking the mercapto group precludes access to this pharmacologically characterized scaffold [1].

PARP1/TNKS2 Inhibitor Scaffold Expansion via N3-Amino Functionalization

Oncology-focused medicinal chemistry teams seeking to explore structure-activity relationships around the crystallographically validated 2-mercaptoquinazolin-4-one PARP1 inhibitor pharmacophore should select 3-amino-2-mercapto-3H-quinazolin-4-one. The N3-amino group provides an additional derivatization vector for optimizing potency, selectivity, and pharmacokinetic properties within this inhibitor class, for which the parent 2-mercaptoquinazolin-4-one scaffold has demonstrated micromolar PARP1 inhibition and was successfully optimized to picomolar TNKS2 inhibitors with cellular antiproliferative activity [1].

Application
Selection Property
Validation Focus
La(III)-selective potentiometric sensor research
Bidentate N,S-donor ionophore capability
Sensor selectivity and interference profile in target matrices
Thiadiazoloquinazolinone heterocyclic library synthesis
C2-mercapto cycloaddition reactivity
Product scaffold identity and reaction scope
CNS research models with thiadiazepine-fused quinazolinones
Thiol-dependent cycloaddition with chalcones
CNS endpoint screening and behavioral model interpretation
PARP1/TNKS2 inhibitor scaffold SAR studies
N3-amino derivatization vector on validated pharmacophore
Target engagement and antiproliferative assay endpoints (DLD-1 cell model)

Technical Documentation Hub

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